molecular formula C17H22ClN5O2S B4470393 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B4470393
M. Wt: 395.9 g/mol
InChI Key: DXXQSXMBQFTXRV-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with N-ethyl-6-methylpyrimidin-2-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]benzonitrile
  • 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Uniqueness

4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-3-19-17-20-13(2)12-16(21-17)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXQSXMBQFTXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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